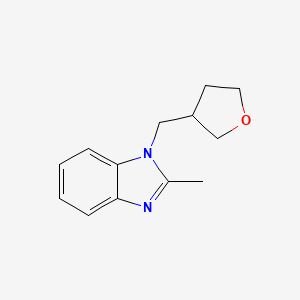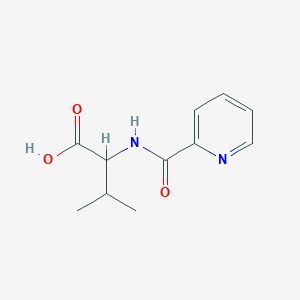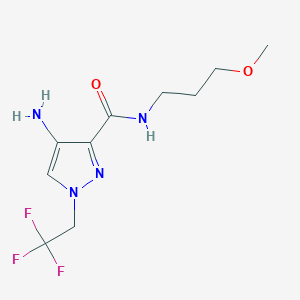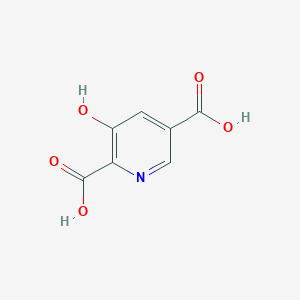
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
Übersicht
Beschreibung
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is a heterocyclic compound that has a unique molecular structure. The compound has a wide range of applications in scientific research, including drug discovery, medicinal chemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Functionalization and Aminocarbonylation
- Application in Aminocarbonylation: The compound shows potential in aminocarbonylation reactions. A study involving similar pyridin-2(1H)-one derivatives demonstrated successful aminocarbonylation with various amines, highlighting its reactivity and usefulness in synthesizing amides (Takács et al., 2012).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis: Research on analogues of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one has contributed to understanding crystal structures and molecular interactions, as seen in the study of 3-amino-5-bromopyridine derivatives (Bunker et al., 2008).
Halogen Bonding and N-Arylation
- Halogen Bonding in Chemical Reactions: The compound's structure, particularly its halogen elements, plays a role in halogen bonding and N-arylation. This was observed in reactions involving azines and haloarenenitriles, providing insights into the effects of steric and electronic factors on chemical interactions (Baykov et al., 2021).
Synthesis of Functionalized Pyridines
- Synthesis of Novel Pyridine Derivatives: The compound is a potential precursor in the synthesis of functionalized pyridines, which has applications in medicinal chemistry. Studies demonstrate the synthesis of pyridine derivatives using similar bromopyridines, contributing to drug development and organic chemistry research (Wu et al., 2022).
Quantum Mechanical Investigations and Biological Activities
- Quantum Mechanical and Biological Research: Research involving similar pyridine derivatives has explored quantum mechanical properties and biological activities, indicating potential applications in material science and biotechnology (Ahmad et al., 2017).
Medicinal Chemistry and Drug Synthesis
- Role in Medicinal Chemistry: Derivatives of pyridin-2(1H)-one are used in the synthesis of key intermediates for medicinal compounds, such as anticancer agents, showcasing its significance in drug discovery and development (Song et al., 2004).
Eigenschaften
IUPAC Name |
3-bromo-5-iodo-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNCYFJPHKCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)






![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)
![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2678422.png)
![tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2678424.png)